

Commercial availability of 2-(Benzyloxy)butanal

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Compound of Interest

Compound Name: 2-(Benzyloxy)butanal

Cat. No.: B12797497

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Technical Guide: 2-(Benzyloxy)butanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **2-(Benzyloxy)butanal** is not a commercially available compound at the time of this report. The following guide provides a proposed synthetic route and estimated physicochemical properties based on analogous compounds and established chemical principles. All experimental procedures are illustrative and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Introduction

2-(Benzyloxy)butanal is a functionalized aldehyde with potential applications as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The presence of a benzyloxy group at the alpha-position of the aldehyde introduces a key structural motif found in various biologically active molecules. This guide outlines a proposed synthesis, expected properties, and potential applications of this compound.

Potential Applications in Drug Development

α -Alkoxy aldehydes are valuable building blocks in the synthesis of complex organic molecules. They can undergo a variety of transformations, including aldol reactions, Wittig reactions, and reductive aminations, to introduce stereocenters and build molecular complexity. The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps. Aldehyde oxidases (AOXs) are important enzymes in the metabolism of

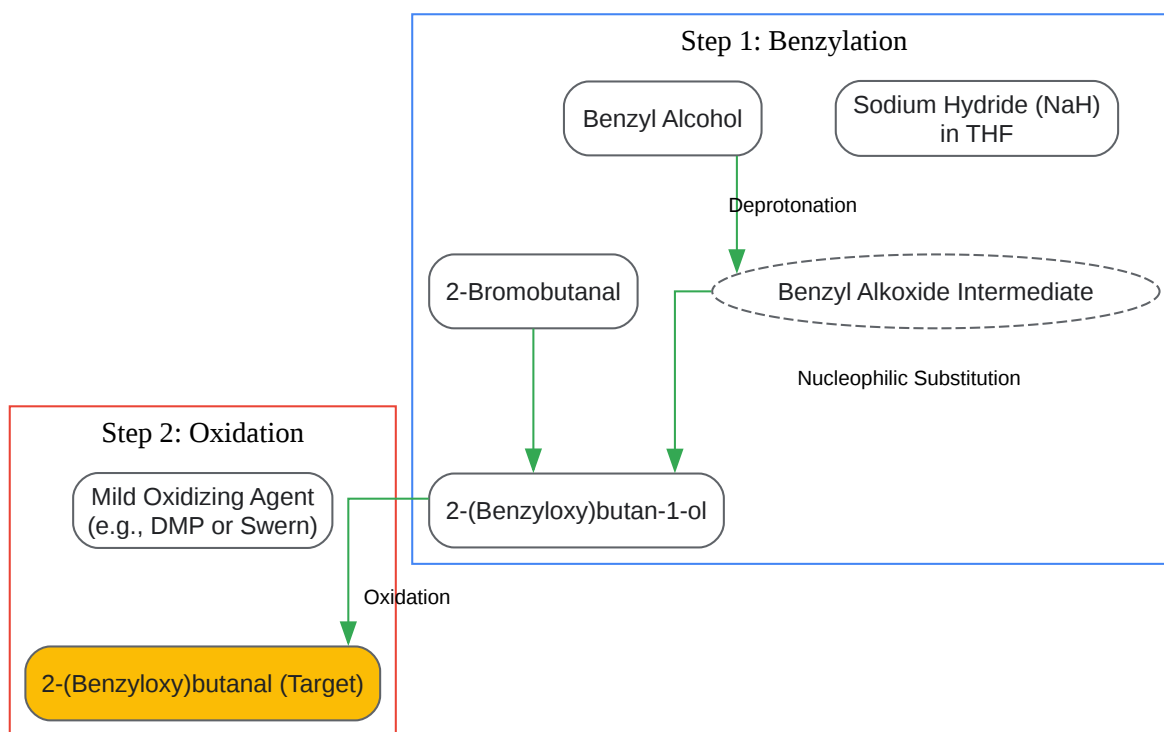
drugs, and understanding the interaction of novel aldehydes with these enzymes is crucial in drug development.[1][2][3]

Proposed Synthesis of 2-(Benzyloxy)butanal

A plausible two-step synthesis of **2-(Benzyloxy)butanal** is proposed, starting from the commercially available 2-bromobutanal and benzyl alcohol. The synthesis involves the formation of the intermediate alcohol, 2-(benzyloxy)butan-1-ol, followed by its oxidation to the target aldehyde.

Synthetic Pathway Overview

The proposed synthetic pathway is illustrated below.



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Caption: Proposed two-step synthesis of **2-(Benzyloxy)butanal**.

Experimental Protocols

The following are detailed, illustrative protocols for the proposed synthesis of **2-(Benzyloxy)butanal**.

Step 1: Synthesis of 2-(Benzyloxy)butan-1-ol

This procedure is adapted from standard Williamson ether synthesis protocols.

Materials and Reagents:

Reagent/Material	CAS Number	Molecular Weight (g/mol)	Quantity (molar eq.)
Benzyl Alcohol	100-51-6	108.14	1.0
Sodium Hydride (60% disp.)	7646-69-7	24.00	1.1
2-Bromobutanal	24764-97-4	151.00	1.0
Anhydrous Tetrahydrofuran (THF)	109-99-9	72.11	-

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.) suspended in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of benzyl alcohol (1.0 eq.) in anhydrous THF to the suspension via the dropping funnel over 30 minutes.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium benzoxide.

- Cool the reaction mixture back to 0 °C.
- Add a solution of 2-bromobutanal (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
- After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxy)butan-1-ol.

Step 2: Oxidation of 2-(Benzyloxy)butan-1-ol to 2-(Benzyloxy)butanal

Two common and mild oxidation methods are presented: Swern oxidation and Dess-Martin periodinane (DMP) oxidation.^{[4][5][6][7][8][9][10][11][12]}

Materials and Reagents:

Reagent/Material	CAS Number	Molecular Weight (g/mol)	Quantity (molar eq.)
Oxalyl Chloride	79-37-8	126.93	1.5
Dimethyl Sulfoxide (DMSO)	67-68-5	78.13	2.5
2-(Benzyloxy)butan-1-ol	-	180.24 (calculated)	1.0
Triethylamine (TEA)	121-44-8	101.19	5.0
Dichloromethane (DCM)	75-09-2	84.93	-

Procedure:

- To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add oxalyl chloride (1.5 eq.) dissolved in anhydrous DCM.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of DMSO (2.5 eq.) in anhydrous DCM. Stir the mixture for 15 minutes.
- Add a solution of 2-(benzyloxy)butan-1-ol (1.0 eq.) in anhydrous DCM dropwise over 20 minutes, maintaining the temperature at -78 °C.
- Stir the reaction mixture for 30 minutes at -78 °C.
- Add triethylamine (5.0 eq.) dropwise, and continue stirring at -78 °C for another 30 minutes.
- Remove the cooling bath and allow the reaction to warm to room temperature.
- Quench the reaction with water and transfer the mixture to a separatory funnel.
- Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **2-(benzyloxy)butanal**.

Materials and Reagents:

Reagent/Material	CAS Number	Molecular Weight (g/mol)	Quantity (molar eq.)
Dess-Martin Periodinane	87413-09-0	424.14	1.2
2-(Benzyloxy)butan-1-ol	-	180.24 (calculated)	1.0
Dichloromethane (DCM)	75-09-2	84.93	-
Sodium Bicarbonate	144-55-8	84.01	-

Procedure:

- To a round-bottom flask, add 2-(benzyloxy)butan-1-ol (1.0 eq.) dissolved in anhydrous DCM.
- Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
- Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
- Stir vigorously until the solid dissolves.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with diethyl ether (2 x 30 mL).
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.

- Filter and concentrate under reduced pressure to obtain the crude product.
- Purify by column chromatography on silica gel to yield **2-(benzyloxy)butanal**.

Physicochemical Properties (Estimated)

As **2-(benzyloxy)butanal** is not commercially available, its physicochemical properties have not been experimentally determined. The following table provides estimated values based on its isomer, 4-(benzyloxy)butanal, and general principles of organic chemistry.[\[13\]](#)

Property	Estimated Value	Basis of Estimation
Molecular Formula	C ₁₁ H ₁₄ O ₂	-
Molecular Weight	178.23 g/mol	-
Appearance	Colorless to pale yellow liquid	Analogy with 4-(benzyloxy)butanal [13]
Boiling Point	~260-275 °C at 760 mmHg	Analogy with 4-(benzyloxy)butanal (275.8 °C) [13]
Density	~1.0 g/mL	Analogy with 4-(benzyloxy)butanal (1.015 g/cm ³) [13]
Solubility	Soluble in most organic solvents, sparingly soluble in water	General properties of aldehydes and ethers
LogP	~2.2	Analogy with 4-(benzyloxy)butanal (2.18) [13]

Spectroscopic Data (Expected)

The following are expected spectroscopic characteristics for **2-(benzyloxy)butanal** based on its structure and data for similar compounds.[\[14\]](#)[\[15\]](#)

- ¹H NMR:

- Aldehydic proton (CHO): δ 9.5-9.7 ppm (doublet).
- Aromatic protons (benzyl): δ 7.2-7.4 ppm (multiplet, 5H).
- Benzylic protons (OCH₂Ph): δ 4.5-4.7 ppm (singlet, 2H).
- Proton alpha to aldehyde (CH(O)CH₂): δ 3.5-3.7 ppm (multiplet, 1H).
- Methylene protons (CH₂CH₃): δ 1.6-1.8 ppm (multiplet, 2H).
- Methyl protons (CH₃): δ 0.9-1.1 ppm (triplet, 3H).
- ¹³C NMR:
 - Carbonyl carbon (C=O): δ 200-205 ppm.
 - Aromatic carbons: δ 127-138 ppm.
 - Benzylic carbon (OCH₂Ph): δ ~70 ppm.
 - Alpha-carbon (CH(O)): δ ~80 ppm.
 - Methylene carbon (CH₂): δ ~25 ppm.
 - Methyl carbon (CH₃): δ ~10 ppm.
- IR Spectroscopy:
 - Strong C=O stretch: ~1730 cm⁻¹ (for a saturated aldehyde).[\[14\]](#)[\[15\]](#)
 - Aldehydic C-H stretches: ~2720 cm⁻¹ and ~2820 cm⁻¹.[\[14\]](#)[\[15\]](#)
 - C-O-C stretch: ~1100 cm⁻¹.
 - Aromatic C-H and C=C stretches.

Safety and Handling

As a novel compound, the toxicological properties of **2-(benzyloxy)butanal** have not been determined. It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Aldehydes are generally considered to be irritants to the skin, eyes, and respiratory system.

Commercial Availability of Starting Materials

The proposed synthesis relies on readily available starting materials.

Starting Material	Representative Suppliers
2-Bromobutanal	Smolecule[16], Molport[17], BLD Pharm[18]
Benzyl Alcohol	Univar Solutions[19], Thomasnet[20], Fisher Scientific[21], Lab Alley, LANXESS
Sodium Hydride	Alkali Metals Limited[22], Vizag Chemical[23], Otto Chemie[24], CheMondis[25], BuyersGuideChem[26]
Oxidizing Agents	Available from major chemical suppliers (e.g., Sigma-Aldrich, TCI, Alfa Aesar).

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